4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(2-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with a methylphenyl group, a methylsulfanyl group, a phenylethylamino group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2-(methylsulfanyl)-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions:
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Nitrile Introduction: The carbonitrile group can be introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2-(methylsulfanyl)-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylethylamino group may facilitate binding to specific sites, while the pyrimidine core can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-aminopyrimidine-5-carbonitrile: Lacks the phenylethyl group.
4-Phenyl-2-(methylsulfanyl)-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile: Lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(2-phenylethyl)amino]pyrimidine: Lacks the carbonitrile group.
Uniqueness
The presence of the phenylethylamino group and the carbonitrile group in 4-(4-methylphenyl)-2-(methylsulfanyl)-6-[(2-phenylethyl)amino]pyrimidine-5-carbonitrile makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-(2-phenylethylamino)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-15-8-10-17(11-9-15)19-18(14-22)20(25-21(24-19)26-2)23-13-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYQIMFZYDAOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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